Maraviroc

Catalog No.
S534550
CAS No.
376348-65-1
M.F
C29H41F2N5O
M. Wt
513.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maraviroc

CAS Number

376348-65-1

Product Name

Maraviroc

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Molecular Formula

C29H41F2N5O

Molecular Weight

513.7 g/mol

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1

InChI Key

GSNHKUDZZFZSJB-HLMSNRGBSA-N

SMILES

Array

solubility

1.06e-02 g/L

Synonyms

4,4-difluoro-N-((1S)-3-(exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo(3.2.1)oct-8-yl)-1-phenylpropyl)cyclohexanecarboxamide, maraviroc, Selzentry, UK 427,857, UK 427857, UK-427,857, UK-427857, UK427,857, UK427857

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

The exact mass of the compound Maraviroc is 513.32792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.57x10-3 mg/l at 25 °c (est)1.06e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes. It belongs to the ontological category of triazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Maraviroc is a well-characterized small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells. Unlike many antiviral agents that target viral enzymes, Maraviroc functions as a non-competitive, allosteric inhibitor by binding to a transmembrane pocket on the host cell's CCR5 protein. This binding induces a conformational change in the receptor, preventing its interaction with the viral envelope glycoprotein gp120 and thereby blocking membrane fusion. It is distinguished by its high selectivity for CCR5 and established oral bioavailability, making it a benchmark compound for in vitro and in vivo studies of HIV-1 entry and CCR5 signaling.

Selecting a CCR5 antagonist based on class alone introduces significant experimental variability and risk of project failure. Close chemical analogs can exhibit critical differences in receptor binding, target selectivity, and pharmacokinetic properties. For instance, Aplaviroc, another CCR5 antagonist, was discontinued due to hepatotoxicity, a risk not similarly prominent with Maraviroc. Furthermore, compounds like Cenicriviroc possess dual CCR2/CCR5 antagonism, which would introduce confounding variables in studies where only CCR5 inhibition is desired. Maraviroc's well-defined selectivity profile and established safety record provide a reliable baseline for reproducible research, mitigating the risks associated with substituting less-characterized or functionally distinct molecules.

High Selectivity: Minimal Off-Target Activity at Other Chemokine Receptors

Maraviroc demonstrates high selectivity for the CCR5 receptor. In a broad panel of immunological assays measuring ligand-induced cell chemotaxis and ligand-receptor binding, Maraviroc showed negligible activity against a range of other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2, with IC50 values greater than 10 µM for all tested off-targets. This contrasts with dual-antagonists like Cenicriviroc, which is also a potent inhibitor of CCR2. The high selectivity of Maraviroc ensures that observed biological effects can be confidently attributed to CCR5 antagonism, reducing the risk of confounding data from unintended interactions.

Evidence DimensionReceptor Antagonist Activity (IC50)
Target Compound DataIC50 >10,000 nM for CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, CXCR2
Comparator Or BaselineCenicriviroc: Potent dual antagonist of CCR5 and CCR2
Quantified DifferenceMaraviroc is highly selective for CCR5, while Cenicriviroc is designed to inhibit both CCR2 and CCR5.
ConditionsLigand-induced cell chemotaxis and ligand-receptor binding assays.

For researchers needing to isolate the effects of CCR5 inhibition, Maraviroc's selectivity avoids the confounding variables introduced by dual-receptor antagonists.

Predictable In Vivo Performance: Documented Oral Bioavailability

Maraviroc has a well-documented pharmacokinetic profile suitable for in vivo research. The absolute oral bioavailability of a 100 mg dose in humans is approximately 23%, and this is predicted to increase to 33% at a 300 mg dose. This level of bioavailability, confirmed in human studies, provides a reliable basis for dose calculations in preclinical animal models, reducing the uncertainty and development work associated with compounds that have poor or uncharacterized absorption. Many early-stage research compounds lack this critical data, making Maraviroc a more procurement-efficient choice for animal studies requiring oral administration.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data23% (at 100 mg dose), predicted 33% (at 300 mg dose)
Comparator Or BaselineEarly-stage or research-grade CCR5 antagonists with unpublished or poor pharmacokinetic data.
Quantified DifferenceKnown and quantifiable oral absorption vs. unknown.
ConditionsHuman pharmacokinetic studies.

Procuring a compound with established oral bioavailability saves significant time and resources in developing suitable formulations for in vivo experiments.

Handling and Formulation: Defined Solubility in Common Laboratory Solvents

Maraviroc offers a clear and practical solubility profile for laboratory use. While sparingly soluble in aqueous buffers alone, it is readily soluble in common organic solvents used for stock solution preparation. Documented solubility is approximately 25 mg/mL in ethanol, 5 mg/mL in dimethyl formamide (DMF), and 3.3 mg/mL in dimethyl sulfoxide (DMSO). This allows for the straightforward preparation of concentrated stock solutions, which can then be diluted into aqueous media for cell-based assays. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. This defined solubility profile prevents time lost to trial-and-error formulation that often occurs with less-characterized compounds.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataEthanol: ~25 mg/mL; DMSO: ~3.3 mg/mL
Comparator Or BaselineCompounds with no published solubility data.
Quantified DifferenceDefined solubility values versus undefined, requiring experimental determination.
ConditionsStandard laboratory solvents.

Knowing the precise solubility in standard lab solvents streamlines the preparation of stock solutions for in vitro experiments, ensuring reproducibility and saving valuable research time.

In Vivo Efficacy and Pharmacokinetic Studies Requiring an Oral CCR5 Antagonist

For preclinical animal studies investigating the role of CCR5 in disease models, Maraviroc is a primary choice due to its well-documented oral bioavailability. This property allows for oral gavage administration, simplifying dosing regimens compared to compounds that require parenteral routes. Its known pharmacokinetic profile provides a solid foundation for designing studies with predictable compound exposure.

Cell-Based Assays Demanding High CCR5 Selectivity

In research focused on dissecting CCR5-specific signaling pathways, Maraviroc's high selectivity is a critical advantage. Unlike dual CCR2/CCR5 antagonists, Maraviroc ensures that observed effects are not confounded by the simultaneous inhibition of the CCR2 pathway, which is also involved in inflammatory and immune responses. This makes it the appropriate tool for experiments requiring unambiguous attribution of results to CCR5 antagonism.

Positive Control or Benchmark in Antiviral Drug Screening

As a clinically approved and extensively characterized CCR5 antagonist, Maraviroc serves as an ideal positive control or benchmark compound in high-throughput screening campaigns for new HIV-1 entry inhibitors. Its potent anti-HIV-1 activity, with a geometric mean IC90 of 2.0 nM against a wide range of primary isolates, provides a robust reference point for evaluating the potency and efficacy of novel candidate molecules.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White solid from toluene/hexane (2:1)
White- to pale-colored powde

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

513.32791727 Da

Monoisotopic Mass

513.32791727 Da

Heavy Atom Count

37

LogP

log Kow = 5.80 (est)

Appearance

Solid powder

Melting Point

197-198 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MD6P741W8A
A3C7SRV8DV

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (93.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Maraviroc is a chemokine co-receptor 5 (CCR5) antagonist, the first of a new class of agents active against the human immunodeficiency virus (HIV) and the acquired immunodeficiency syndrome (AIDS). Maraviroc was approved for use in the United States in 2007 but has had limited use. Maraviroc has been associated with elevations in serum aminotransferase levels and to several cases of acute, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Receptors, CCR5/antagonists & inhibitors; HIV Fusion Inhibitors
Maraviroc, in combination with other antiretroviral agents, is indicated for adult patients infected with only CCR5-tropic HIV-1. This indication is based on analyses of plasma HIV-1 RNA levels in two controlled studies of maraviroc in treatment-experienced subjects and one study in treatment-naive subjects. Both studies in treatment-experienced subjects were conducted in clinically advanced, 3-class antiretroviral-experienced (NRTI, NNRTI, PI, or enfuvirtide) adults with evidence of HIV-1 replication despite ongoing antiretroviral therapy. /Included in US product label/

Pharmacology

Maraviroc is a chemokine receptor antagonist drug developed by the drug company Pfizer that is designed to act against HIV by interfering with the interaction between HIV and CCR5.
Maraviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against human immunodeficiency virus (HIV). Maraviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.

MeSH Pharmacological Classification

CCR5 Receptor Antagonists

ATC Code

J05AX09
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX09 - Maraviroc

Mechanism of Action

Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells.
Maraviroc, a synthetic antiretroviral agent, is an HIV entry inhibitor. The drug is a small molecule CCR5 antagonist. HIV enters host cells by attaching to the CD4+ T-cell receptor using 1 of 2 chemokine co-receptors, CCR5 or CXCR4. Maraviroc selectively binds to CCR5 on the cell membrane and prevents the interaction of HIV-1 glycoprotein 120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. Maraviroc does not inhibit entry of CXCR4-tropic and dual/mixed-tropic HIV-1 into cells. CCR5 is a co-receptor for the most commonly transmitted HIV-1 strains that predominate during the early stages of infection; this form remains the dominant form in many patients with late-stage infection. Maraviroc is active against some strains of HIV-1 resistant to nucleoside reverse transcriptase inhibitors (NRTIs), nonnucleoside reverse transcriptase inhibitors (NNRTIs), HIV protease inhibitors (PIs), and HIV entry and fusion inhibitors (enfuvirtide). HIV-1 strains with reduced susceptibility to maraviroc have been produced in vitro and have emerged during maraviroc therapy.
Maraviroc is a member of a therapeutic class called CCR5 co-receptor antagonists. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the cell membrane, preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. CXCR4-tropic and dual-tropic HIV-1 entry is not inhibited by maraviroc.
Maraviroc inhibits the replication of CCR5-tropic laboratory strains and primary isolates of HIV-1 in models of acute peripheral blood leukocyte infection. The mean EC50 value (50% effective concentration) for maraviroc against HIV-1 group M isolates (subtypes A to J and circulating recombinant form AE) and group O isolates ranged from 0.1 to 4.5 nM (0.05 to 2.3 ng/mL) in cell culture. ... Maraviroc was not active against CXCR4-tropic and dual-tropic viruses (EC50 value >10 uM). The antiviral activity of maraviroc against HIV-2 has not been evaluated.
Maraviroc (MVC, Celsentri) is an allosteric and reversible inhibitor of the CCR5 chemokine coreceptor. ... MVC exclusively inhibits the replication of R5- tropic HIV-1 variants after binding to the transmembrane CCR5 receptor cavity.
Inhibition of the human immunodeficiency virus type 1 (HIV-1) coreceptor is an encouraging new approach to pharmacotherapy against HIV. The HIV-1 strain makes use of either the CCR5 or the CXCR4 coreceptor to gain access into host CD4+ cells. Maraviroc, the first HIV-1 CCR5 coreceptor antagonist, blocks entry of HIV-1. This recently approved drug has demonstrated clinically significant decreases in plasma concentrations of HIV-1 RNA and increases in CD4+ cell counts; however, it is indicated only for use as salvage therapy. ... Emerging therapies targeting CXCR4, the other HIV coreceptor, have shown promise in decreasing plasma concentrations of HIV-1 RNA. Long-term studies with both targets are required to explore the critical issues of efficacy and immunologic safety, as the function of these coreceptors is linked to host chemokine pathways.
... The mechanism of action of maraviroc was established using cell-based assays, where it blocked binding of viral envelope, gp120, to CCR5 to prevent the membrane fusion events necessary for viral entry. Maraviroc did not affect CCR5 cell surface levels or associated intracellular signaling, confirming it as a functional antagonist of CCR5. Maraviroc has no detectable in vitro cytotoxicity and is highly selective for CCR5, as confirmed against a wide range of receptors and enzymes, including the hERG ion channel (50% inhibitory concentration, >10 microM), indicating potential for an excellent clinical safety profile. ...

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CCR5 (CD195) [HSA:1234] [KO:K04180]

Vapor Pressure

1.09X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

376348-65-1

Wikipedia

Maraviroc

FDA Medication Guides

Selzentry

Drug Warnings

/BOXED WARNING/ Hepatotoxicity has been reported with maraviroc use. Evidence of a systemic allergic reaction (e.g., pruritic rash, eosinophilia or elevated IgE) prior to the development of hepatotoxicity may occur. Patients with signs or symptoms of hepatitis or allergic reaction following use of maraviroc should be evaluated immediately.
Adult patients infected with only CCR5-tropic HIV-1 should use Maraviroc.
Tropism testing must be conducted with a highly sensitive tropism assay that has demonstrated the ability to identify patients appropriate for Maraviroc use. Outgrowth of pre-existing low-level CXCR4- or dual/mixed-tropic HIV-1 not detected by tropism testing at screening has been associated with virologic failure on Maraviroc.
Use of Maraviroc is not recommended in subjects with dual/mixed or CXCR4-tropic HIV-1 as efficacy was not demonstrated in a phase 2 study of this patient group.
For more Drug Warnings (Complete) data for Maraviroc (26 total), please visit the HSDB record page.

Biological Half Life

14-18 hours
The terminal half-life of maraviroc following oral dosing to steady state in healthy subjects was 14-18 hours.
... The half-life of maraviroc is approximately 16 hr. ...

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: M. Perros et al., WO 0190106; eidem, US 020013337 (2001, 2002 both to Pfizer)

General Manufacturing Information

Made in Ireland

Clinical Laboratory Methods

The method for determination of maraviroc (UK-427,857) and its major metabolite (UK-408,027) in human plasma consists of a protein-precipitation procedure and analysis by liquid chromatography/tandem mass spectrometry using positive ion TurboIonSpray ionization and multiple reaction monitoring. The assay has been validated over a concentration range of 0.500-500 ng/mL for both analytes. The determinations of maraviroc in human cerebrospinal fluid (0.500-500 ng/mL) and in urine (5.00-5000 ng/mL) have also been validated but do not include measurement of the metabolite.
... A new HPLC-UV method to quantify simultaneously maraviroc and raltegravir levels in human plasma is reported. ... The volume of the plasma sample was 600 microL. This method involved automated solid-phase extraction with Oasis HLB Cartridge 1 cc (30 mg divinylbenzene and N-vinylpyrrolidone) and evaporation in a water bath under nitrogen stream. The extracted samples were reconstituted with 200 microL 50/50 of mobile-phase solution (0.01 M KH(2)PO(4) and acetonitrile). Twenty microliters of these samples were injected into a HPLC-UV system, the analytes were eluted on an analytical dC18 Atlantis column (150 mm x 4.6 mm I.D.) with a particle size of 5 microm. The mobile phase (0.01 M KH(2)PO(4) and acetonitrile) was delivered at 1.0 mL/min with isocratic elution. The total run time for a single analysis was 10 min; maraviroc and raltegravir were detected by UV at 197 and 300 nm. The calibration curves were linear up to 2,500 ng/mL. The absolute recovery ranged between 93 and 100%. The HPLC-UV method reported here has been validated and is currently applied to monitor plasma levels of maraviroc and raltegravir in HIV-infected patients.
Raltegravir (RAL), maraviroc (MVC), darunavir (DRV), and etravirine (ETV) are new antiretroviral agents with significant potential for drug interactions. This work describes a sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of plasma drug levels. Single-step extraction of RAL, MVC, DRV, ETV and RTV from plasma (100 microl) is performed by protein precipitation using 600 microl of acetonitrile, after the addition of 100 microl darunavir-d(9) (DRV-d(9)) at 1000 ng/ml in MeOH/H(2)O 50/50 as internal standard (I.S.). The mixture is vortexed, sonicated for 10 min, vortex-mixed again and centrifuged. An aliquot of supernatant (150 microl) is diluted 1:1 with a mixture of 20 mM ammonium acetate/MeOH 40/60 and 10 microl is injected onto a 2.1 x 50 mm Waters Atlantis-dC18 3 microm analytical column. Chromatographic separations are performed using a gradient program with 2 mM ammonium acetate containing 0.1% formic acid and acetonitrile with 0.1% formic acid. Analyte quantification is performed by electrospray ionisation-triple quadrupole mass spectrometry using the selected reaction monitoring detection in the positive mode. The method has been validated over the clinically relevant concentrations ranging from 12.5 to 5000 ng/ml, 2.5 to 1000 ng/ml, 25 to 10,000 ng/ml, 10 to 4000 ng/ml, and 5 to 2000 ng/ml for RAL, MRV, DRV, ETV and RTV, respectively. The extraction recovery for all antiretroviral drugs is always above 91%. The method is precise, with mean inter-day CV% within 5.1-9.8%, and accurate (range of inter-day deviation from nominal values -3.3 to +5.1%). In addition our method enables the simultaneous assessment of raltegravir-glucuronide. This is the first analytical method allowing the simultaneous assay of antiretroviral agents targeted to four different steps of HIV replication. The proposed method is suitable for the Therapeutic Drug Monitoring Service of these new regimen combinations administered as salvage therapy to patients having experienced treatment failure, and for whom exposure, tolerance and adherence assessments are critical.
/Investigators/ developed a conventional LC-MS method for determining plasma maraviroc concentrations, validated by estimating precision and accuracy for inter- and intraday analysis in the concentration range of 0.011-2.188 ug/mL. The calibration curve was linear within this range. The average accuracy ranged from 92.7% to 99.7%, while the relative standard deviations of both inter- and intraday assays were less than 7.1%. Recovery of maraviroc exceeded 86.7%. /This/ LC-MS method provides a conventional, accurate and precise way to determine the maraviroc concentration in human plasma. This method enables dose adjustment based on monitoring plasma maraviroc concentrations and permits management of drug interactions and toxicity.

Storage Conditions

Maraviroc film-coated tablets should be stored at 25 °C (77 °F); excursions permitted between 15 °C and 30 °C (59 °F-86 °F)

Interactions

Maraviroc is a substrate of the P-glycoprotein transport system, and the possibility exists that drugs that are inhibitors or inducers of this system may alter the pharmacokinetics of maraviroc. Maraviroc inhibits the P-glycoprotein transport system; potential pharmacokinetic interaction (may affect bioavailability of certain other drugs).
Possible pharmacokinetic interaction with carbamazepine, phenobarbital, or phenytoin (decreased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 600 mg twice daily in patients receiving these anticonvulsants, provided the regimen does not include a potent CYP3A inhibitor. Some experts suggest that alternative anticonvulsants be considered in patients receiving maraviroc.
Possible pharmacokinetic interaction with itraconazole (increased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 150 mg twice daily in patients receiving itraconazole.
Pharmacokinetic interaction with ketoconazole (substantially increased plasma concentrations of maraviroc). Recommended dosage of maraviroc is 150 mg twice daily in patients receiving ketoconazole.
For more Interactions (Complete) data for Maraviroc (32 total), please visit the HSDB record page.

Stability Shelf Life

Shelf life is 24 months.

Dates

Last modified: 08-15-2023
1. Yuan, Y., Arnatt, C.K., El-Hage, N., et al. A bivalent ligand targeting the putative mu opioid receptor and chemokine receptor CCR5 heterodimers: Binding affinity versus functional activities. Medchemcomm. 4(5), 847-851 (2013).

2. Dorr, P., Westby, M., Dobbs, S., et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob. Agents Chemother. 49(11), 4721-4732 (2005).

3. Neff, C.P., Ndolo, T., Tandon, A., et al. Oral pre-exposure prophylaxis by anti-retrovirals raltegravir and maraviroc protects against HIV-1 vaginal transmission in a humanized mouse model. PLoS One 5(12), e15257 (2010).

4. Sierra-Madero JG, Ellenberg SS, Rassool MS, Tierney A, Belaunzarán-Zamudio PF, López-Martínez A, Piñeirúa-Menéndez A, Montaner LJ, Azzoni L, Benítez CR, Sereti I, Andrade-Villanueva J, Mosqueda-Gómez JL, Rodriguez B, Sanne I, Lederman MM; CADIRIS study team. Effect of the CCR5 antagonist maraviroc on the occurrence of immune reconstitution inflammatory syndrome in HIV (CADIRIS): a double-blind, randomised, placebo-controlled trial. Lancet HIV. 2014 Nov;1(2):e60-7. doi: 10.1016/S2352-3018(14)70027-X. Epub 2014 Oct 21. Erratum in: Lancet HIV. 2015 Oct;2(10):e416. PMID: 26423989.

Explore Compound Types